molecular formula C7H11FO2 B12307077 2-(Fluoromethyl)cyclopentane-1-carboxylic acid

2-(Fluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B12307077
M. Wt: 146.16 g/mol
InChI Key: MGOTVJGSPFSCDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of cyclopentane derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is conducted at room temperature.

Industrial Production Methods

Industrial production of 2-(Fluoromethyl)cyclopentane-1-carboxylic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Scientific Research Applications

2-(Fluoromethyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated compounds.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated analogs of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Fluoromethyl)cyclopentane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

2-(fluoromethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H11FO2/c8-4-5-2-1-3-6(5)7(9)10/h5-6H,1-4H2,(H,9,10)

InChI Key

MGOTVJGSPFSCDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(=O)O)CF

Origin of Product

United States

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